4-Oxo-N,7-diphenylhept-5-enamide

Description

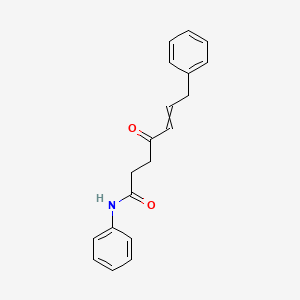

Structure

2D Structure

3D Structure

Properties

CAS No. |

920279-21-6 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

4-oxo-N,7-diphenylhept-5-enamide |

InChI |

InChI=1S/C19H19NO2/c21-18(13-7-10-16-8-3-1-4-9-16)14-15-19(22)20-17-11-5-2-6-12-17/h1-9,11-13H,10,14-15H2,(H,20,22) |

InChI Key |

XZEIHJBKOZPAPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CC(=O)CCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxo N,7 Diphenylhept 5 Enamide and Its Analogues

Retrosynthetic Analysis and Design Considerations

A retrosynthetic analysis of the target molecule, 4-Oxo-N,7-diphenylhept-5-enamide, suggests several logical disconnections to identify potential starting materials. The most apparent disconnection is at the amide bond, which simplifies the molecule into aniline (B41778) and a carboxylic acid precursor, 4-oxo-7-phenylhept-5-enoic acid.

Further disconnection of the carboxylic acid precursor can be envisioned. The α,β-unsaturated ketone moiety (the enone system) points towards an aldol (B89426) condensation or a Wittig-type reaction. For instance, a Claisen-Schmidt condensation between benzaldehyde (B42025) and a methyl ketone, such as 4-oxo-hexanoic acid or its ester equivalent, would form the C6-C7 bond and the C5-C6 double bond. Alternatively, the main carbon backbone can be constructed through sequential carbon-carbon bond-forming reactions.

Design considerations must account for the potential for side reactions, such as polymerization or Michael additions, given the reactive nature of the α,β-unsaturated carbonyl system. The choice of protective groups and the sequence of bond-forming events are critical for an efficient synthesis.

Foundational Synthetic Routes and Key Precursors

The construction of this compound relies on established and robust chemical transformations for creating the amide linkage and the carbon skeleton.

The formation of the amide bond is a crucial step, typically achieved by coupling a carboxylic acid with an amine. In this case, the reaction would involve a 4-oxo-7-phenylhept-5-enoic acid derivative and aniline. To facilitate this transformation, which is often thermodynamically unfavorable without activation, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

The choice of coupling agent and reaction conditions is critical to ensure high yields and to prevent side reactions, particularly racemization if chiral centers are present. nih.gov For instance, the use of propanephosphonic acid anhydride (B1165640) (T3P) is noted as a mild and effective method for amide bond formation. nih.gov Other common reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization and improve efficiency. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Typical Co-reagent/Base | Key Features |

|---|---|---|

| TBTU | Diisopropylethylamine (DIPEA) | High efficiency, but can cause racemization of N-acetyl amino acids. nih.gov |

| T3P | Pyridine | Mild conditions, suitable for sensitive substrates. nih.gov |

| PyBOP | Aniline | Used for activating chromone (B188151) carboxylic acids for amidation. rsc.org |

Building the seven-carbon backbone of the target molecule requires strategic carbon-carbon bond formation. libretexts.org Several classic and modern reactions can be employed to construct the heptanoid chain and introduce the required functionalities. chemistry.coachyoutube.com

One of the most direct methods to form the enone system is the Aldol Condensation . A base-catalyzed condensation of a ketone with an aldehyde can form the α,β-unsaturated ketone. For example, reacting benzaldehyde with a suitable ketone precursor under basic or acidic conditions would yield the desired cinnamylidene moiety.

The Wittig Reaction offers another powerful tool. This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide to form an alkene. To create the C5-C6 double bond, one could react benzaldehyde with an ylide derived from a 4-oxo-6-halo-hexanamide precursor.

Grignard reactions can also be used to build the carbon skeleton. For example, a Grignard reagent derived from a protected bromo-butanamide could react with cinnamaldehyde (B126680) to form a secondary alcohol, which could then be oxidized to the target ketone.

Finally, Heck and Suzuki coupling reactions represent modern palladium-catalyzed methods for forming carbon-carbon bonds, particularly for creating the aryl-alkene linkage. chemistry.coach

The introduction of the specific functional groups of this compound is integral to the synthetic strategy.

N-Phenyl Group: This moiety is introduced during the amidation step by using aniline as the amine nucleophile. The synthesis of N-phenyl amides is a well-documented transformation. researchgate.net

C7-Phenyl Group: This terminal phenyl group is typically incorporated by using a phenyl-containing starting material. Benzaldehyde is a common and inexpensive precursor for this purpose, used in reactions like the Claisen-Schmidt condensation or the Wittig reaction.

C4-Oxo Group: The ketone functionality can be introduced in several ways. It could be part of one of the initial building blocks, for example, using a starting material that already contains a ketone at the appropriate position, such as levulinic acid (4-oxopentanoic acid) derivatives. Alternatively, the oxo group can be formed via the oxidation of a corresponding secondary alcohol. researchgate.net This alcohol precursor could be synthesized through a Grignard addition or the reduction of a different carbonyl group.

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry offers powerful tools for controlling stereochemistry, which is crucial when synthesizing analogues or derivatives with chiral centers.

For analogues of this compound that may possess stereocenters, enantioconvergent catalysis provides a sophisticated method to convert a racemic starting material into a single enantiomer of the product. nih.gov This approach is particularly relevant for creating chiral β,γ-unsaturated ketones, which are structurally related to the target molecule. acs.org

One notable example is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-bromo ketones with organozirconium reagents. nih.gov This method, developed by Fu and coworkers, can generate enantioenriched β,γ-unsaturated ketones with high selectivity. nih.gov By adapting this methodology, one could potentially synthesize chiral analogues of the heptenamide backbone. The reaction typically employs a chiral ligand, such as a bis(oxazoline) (Box) ligand, to control the stereochemical outcome. nih.govacs.org

Table 2: Examples of Metal-Catalyzed Enantioconvergent Reactions

| Catalyst System | Racemic Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Ni/Bis(oxazoline) | α-Bromo ketones | Arylmagnesium reagents | Enantioenriched alkyl aryl ketones | acs.org |

| Ni/Bis(oxazoline) | α-Bromo ketones | Alkenylzirconium reagents | Enantioenriched β,γ-unsaturated ketones | nih.govnih.gov |

| Co/Bis(oxazoline) | α-Bromo esters | Alkenyl Grignard reagents | Enantioenriched α-alkenyl esters | nih.gov |

These advanced catalytic systems represent the cutting edge of asymmetric synthesis and could be applied to produce optically active versions of this compound or its derivatives, opening avenues for further investigation into their properties.

Chiral Catalyst Design and Application (e.g., NHC Ligands)

The asymmetric synthesis of complex molecules like this compound often relies on the development of sophisticated chiral catalysts to control stereochemistry. Among the most powerful tools in modern asymmetric catalysis are N-heterocyclic carbenes (NHCs). mdpi.comresearchgate.net The design of chiral NHC ligands is a critical area of research, as their steric and electronic properties directly influence the selectivity and reactivity of metal-catalyzed reactions. researchgate.net

There are three primary strategies for designing chiral C2-symmetric NHC ligands:

Chiral N-Substituents: This approach involves starting with chiral primary amines that become the N-substituents on the NHC scaffold. This places the chiral environment in close proximity to the metal center, which is crucial for effective enantioinduction. mdpi.comresearchgate.net However, the potential for rotation around the C-N bond can sometimes lead to a less defined chiral space. mdpi.com

Chiral Backbones: Incorporating chiral 1,2-diamines into the NHC framework creates a chiral backbone. The substituents on the backbone can enforce a specific conformation of the N-substituents, restricting their rotation and creating a more well-defined chiral pocket around the metal. mdpi.com

Rigid Tricyclic Structures: The synthesis of rigid, tricyclic NHC frameworks is another method to impart chirality and conformational rigidity. researchgate.net

These chiral NHC ligands have been successfully employed in a variety of asymmetric transformations. For instance, NHC-palladium complexes have been used for the asymmetric α-arylation of amides to generate oxindoles with quaternary carbon centers with up to 99% enantiomeric excess (ee). mdpi.com Similarly, NHC-copper complexes are effective in the enantioselective hydrosilylation of ketones. mdpi.com While a specific application for the direct synthesis of this compound using NHC catalysts is not extensively documented, the established success of these ligands in related asymmetric C-C bond-forming reactions and functionalizations of amides provides a strong foundation for their potential application in its enantioselective synthesis. mdpi.comresearchgate.net

Control of Stereochemistry in Olefin Formation

The stereochemistry of the carbon-carbon double bond (olefin) in this compound is a critical aspect of its molecular architecture. Controlling the E/Z configuration of γ,δ-unsaturated amides is a significant challenge in synthetic chemistry. acs.org The stereochemical outcome is often influenced by the reaction mechanism and the nature of the substrates and catalysts involved.

In the synthesis of β,γ-unsaturated amides from linear olefins, for example, mixtures of E/Z stereoisomers are often formed. acs.org The investigation of a diverse set of linear olefins has shown that they typically result in the formation of stereoisomeric E/Z mixtures of β,γ-unsaturated amides, albeit with complete regioselectivity. acs.org For terminal alkenes, stereoselectivities in the range of 2.1–3.8:1 have been observed. acs.org

Computational analysis using density functional theory (DFT) has provided valuable insights into the factors governing stereocontrol in related systems. nih.gov In asymmetric SE' reactions of γ-substituted α,β-unsaturated aldehydes, which can be precursors to similar unsaturated structures, the geometry of the starting olefin (E vs. Z) can have a matched or mismatched effect on the stereochemical outcome of the reaction. nih.gov

Furthermore, in reactions involving the 1,6-addition of diazo compounds to p-quinone methides to form highly substituted olefins, the E/Z ratio of the product is sensitive to the electronic nature of the substituents on the aromatic ring. acs.org For example, an electron-releasing p-anisyl group on a p-quinone methide led to a lower E/Z selectivity (69:31) compared to an unsubstituted phenyl group (93:07). acs.org These findings underscore that precise control over olefin stereochemistry requires careful consideration of substrate electronics, catalyst design, and reaction conditions.

Modern Synthetic Strategies and Efficiency

The synthesis of amides is a cornerstone of organic chemistry, and modern strategies increasingly prioritize efficiency, safety, and sustainability. ucl.ac.uk These principles are directly applicable to the synthesis of this compound.

Green Chemistry Methodologies

Traditional amide synthesis often involves stoichiometric activating agents like HATU or T3P and hazardous solvents such as DMF and CH2Cl2, which generate significant chemical waste. ucl.ac.uk Green chemistry seeks to mitigate these issues by developing more sustainable alternatives. acs.org

Key green strategies for amide bond formation include:

Catalytic Direct Amidation: The direct condensation of a carboxylic acid and an amine, where water is the only byproduct, is the most atom-economical method. acs.org Various catalysts have been developed to facilitate this reaction under milder conditions.

Solvent-Free Reactions: Performing reactions without a solvent, for instance by heating a triturated mixture of reactants, eliminates solvent waste and can accelerate reaction rates. bohrium.comsemanticscholar.org Boric acid has been used as a simple, efficient catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.org

Reusable Catalysts: The development of recyclable catalysts, such as Brønsted acidic ionic liquids, enhances sustainability. These can serve as both the catalyst and the solvent and can be recovered and reused over multiple cycles. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bond formation. ATP-dependent enzymes, often used in aqueous media with ATP recycling systems, are particularly promising. rsc.org

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Direct heating of triturated reactants | Boric acid | High reaction rate, no solvent waste, simple procedure | semanticscholar.org |

| Reusable Catalyst | Direct amidation of carboxylic acids and amines | Brønsted Acidic Ionic Liquid (BAIL) | Catalyst is reusable, broad substrate scope, scalable | acs.org |

| Biocatalysis | Enzyme-catalyzed amide bond formation | ATP-dependent enzymes | High selectivity, performed in aqueous medium, sustainable | rsc.org |

| Catalytic Amidation | Activation of carboxylic acids | Organoboron species (e.g., B(OCH₂CF₃)₃) | High efficiency, broad substrate scope, reduced waste | acs.org |

One-Pot and Multicomponent Reactions

For example, a three-component reaction involving amines, aldehydes, and pyruvate (B1213749) derivatives can efficiently produce densely substituted 3-amino 3-pyrrolin-2-ones (unsaturated γ-lactams). nih.gov Similarly, a multicomponent strategy developed by Beller enables the synthesis of β,γ-unsaturated amides through the palladium-catalyzed addition of amines and carbon monoxide to allyl chlorides. acs.org A one-pot, pseudo-five-component synthesis has also been described for creating 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives from simple starting materials in an aqueous medium. researchgate.netscilit.com Another practical one-pot protocol involves the aerobic oxidation of acylhydrazides to N-acyldiazenes, which then undergo cycloaddition with allenoates to form 1,3,4-oxadiazines in good to high yields. mdpi.com

Photochemical and Other Energy-Efficient Transformations

The use of light to drive chemical reactions offers a powerful and energy-efficient alternative to conventional thermal methods. Photochemical transformations can often proceed under mild conditions and can access unique reaction pathways. rsc.org

Relevant energy-efficient strategies include:

Photocatalytic Synthesis: A photocatalytic method for synthesizing γ-ketoesters has been developed, involving the oxidative coupling of vinylarenes with bromocarboxylates using fac-Ir(ppy)3 as the photocatalyst and DMSO as the terminal oxidant. acs.org This strategy could be adapted for the synthesis of the γ-ketoamide structure of the target molecule.

Photochemical Reactions of Unsaturated Systems: Direct irradiation (λ=254 nm) of α,β-unsaturated γ,δ-epoxy ketones in the presence of amines can lead to the formation of divinyl ethers or ketals, depending on the solvent. rsc.org This highlights the potential of photochemical methods to induce complex transformations in unsaturated keto systems.

Redox-Neutral Desaturation: An alternative energy-efficient approach involves the catalytic desaturation of amides without the need for an external oxidant. rsc.org For instance, a redox-neutral γ,δ-desaturation of a primary amide has been achieved using an N-O bond as an internal oxidant, which avoids waste from sacrificial oxidants. rsc.org

Theoretical and Computational Chemistry of 4 Oxo N,7 Diphenylhept 5 Enamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Interactions

No specific molecular docking studies featuring 4-Oxo-N,7-diphenylhept-5-enamide have been identified. Such a study would typically involve docking the molecule into the active site of a chosen protein target to predict binding affinity and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). The results would be presented in a table format, detailing the predicted binding energy and the specific amino acid residues involved in the interaction.

Example Data Table (Hypothetical): This table is for illustrative purposes only, as no specific data exists for this compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|

Conformational Analysis and Energy Minima

A conformational analysis of this compound would involve calculating the potential energy of the molecule as its rotatable bonds are systematically changed. This process identifies the most stable three-dimensional shapes (conformations) of the molecule, known as energy minima. There are currently no published studies detailing the conformational landscape or the global energy minimum of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

No DFT studies specifically detailing the electronic structure of this compound are present in the literature. A DFT analysis would typically calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Example Data Table (Hypothetical): This table is for illustrative purposes only, as no specific data exists for this compound.

| Computational Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

Mechanistic Pathway Analysis of Reactions and Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including identifying transition states and calculating activation energies. This analysis helps to understand how a molecule is formed or how it transforms into other substances. There are no published mechanistic studies, computational or otherwise, for reactions involving the synthesis or transformation of this compound.

Structure-Energy Relationship Investigations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic data. nih.govresearchgate.net These predictions are highly dependent on the chosen functional (e.g., B3LYP, M06-2X, B97D) and basis set (e.g., TZVP, 6-311+G(d,p)), and their accuracy is often evaluated by comparison to experimental data. nih.govresearchgate.netnih.gov Studies on various organic molecules have demonstrated that different combinations of functionals and basis sets can yield varying degrees of accuracy in predicting ¹H-NMR and ¹³C-NMR chemical shifts, as well as vibrational frequencies. nih.govresearchgate.net For instance, some research suggests that for certain molecules, functionals like B97D and TPSSTPSS may provide more accurate NMR chemical shift predictions. nih.govresearchgate.netnih.gov

The process of predicting spectroscopic properties for a specific molecule like this compound would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational (IR) spectra. researchgate.net

NMR Chemical Shift Calculations: Using methods like the Gauge-Including Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR spectra. nih.gov

Without published research applying these methodologies to this compound, it is not possible to provide the specific data tables and detailed research findings as requested in the article outline. The generation of such data would be speculative and would not adhere to the principles of scientific accuracy.

Structure Activity Relationship Sar Studies for 4 Oxo N,7 Diphenylhept 5 Enamide and Its Derivatives

Design and Synthesis of Analogues for SAR Profiling

The design and synthesis of analogues of 4-Oxo-N,7-diphenylhept-5-enamide are fundamental to building a comprehensive SAR profile. This process typically involves the systematic modification of different parts of the molecule to probe the chemical space around the parent compound. The synthesis of such analogues often relies on established chemical reactions. For instance, the amide bond can be formed through the coupling of a carboxylic acid and an amine, a common and versatile reaction in organic synthesis.

The synthesis of α,β-unsaturated amides, a key feature of the target molecule, can be achieved through various methods, including the Pd/Cu-catalyzed aerobic oxidative N-dealkylation/carbonylation, which allows for the construction of (E)-α,β-unsaturated amides from tertiary amines, olefins, and carbon monoxide. rsc.org The synthesis of related N-phenylsulfonamide derivatives has also been reported, starting from simple aromatic amines like aniline (B41778). nih.gov Furthermore, the arylation of amines and phenols can be achieved using methods like the reaction with o-silylaryl triflates in the presence of CsF, offering a transition-metal-free route to N-arylated products. acs.org The synthesis of more complex structures, such as those containing a thiazolidin-4-one ring, has been achieved through microwave-assisted synthesis. mdpi.com

Systematics of Structural Modifications and Their Impact on Activity

The N-phenyl group in this compound is a key site for structural modification to explore its impact on biological activity. Studies on related N-phenyl aromatic amides have shown that substituents on the phenyl ring can significantly modulate activity. For example, in a series of N-phenyl aromatic amide derivatives designed as xanthine (B1682287) oxidase inhibitors, the position and nature of substituents on the N-phenyl ring were crucial for potency. nih.gov The introduction of substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding to a target protein.

| Substituent on N-Phenyl Ring | Predicted Effect on Activity | Rationale |

| Electron-donating group (e.g., -OCH3) | May increase or decrease activity | Can alter hydrogen bonding capacity and electronics. |

| Electron-withdrawing group (e.g., -Cl, -CF3) | May increase or decrease activity | Can influence metabolic stability and binding interactions. |

| Bulky group (e.g., -t-butyl) | Likely to decrease activity | May cause steric hindrance at the binding site. |

| Hydrogen bond donor/acceptor | May increase activity | Can form additional favorable interactions with the target. |

The 7-phenyl group at the terminus of the heptenamide chain is another critical feature for SAR exploration. Its presence suggests a potential for π-π stacking interactions with aromatic residues in a protein binding pocket. The substitution pattern on this phenyl ring can also have a profound effect on activity.

In studies of histone deacetylase inhibitors (HDACis) with a phenylglycine scaffold, the phenyl group played a significant role in the compounds' inhibitory effects. nih.govnih.gov Modifications to this aromatic linker were performed to improve properties like solubility and pharmacokinetic profiles. nih.gov This suggests that for this compound, modifications to the 7-phenyl ring could be a viable strategy to optimize its properties.

Modifying the length of the carbon chain can also influence activity. A longer or shorter chain would alter the distance between the N-phenylamide and the 7-phenyl moieties, which could be critical for optimal interaction with a biological target. Increasing the alkyl carbon chain length of amide substituents has been shown to be beneficial for improving the performance of certain extractants. acs.org

Bioisosteric Replacements and Their Activity Modulation

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. The amide bond in this compound is a prime candidate for such replacement due to its potential susceptibility to enzymatic hydrolysis. nih.govhyphadiscovery.com

Common bioisosteres for amides include heterocycles like triazoles, oxadiazoles, and imidazoles. nih.govdrughunter.com These rings can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability. nih.govdrughunter.com For example, 1,2,3-triazoles are resistant to cleavage by proteases and can be synthesized via "click" chemistry. cambridgemedchemconsulting.com The choice of bioisostere is context-dependent and aims to retain or improve biological activity while enhancing drug-like properties. drughunter.com Other potential replacements for the amide group include sulfonamides, which have been investigated as bioisosteres with some success, although they can sometimes lead to solubility issues. cambridgemedchemconsulting.com

Table 2: Common Bioisosteric Replacements for the Amide Group (Source: General knowledge from medicinal chemistry literature)

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, similar H-bonding. hyphadiscovery.comcambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity. nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Can improve metabolic stability. cambridgemedchemconsulting.com |

| Amide (-CONH-) | Fluoroalkene | Can enhance metabolic stability. nih.gov |

Stereochemical Implications for Activity and Selectivity

The presence of stereocenters in a molecule can have a profound impact on its biological activity and selectivity. While this compound itself does not have a chiral center in its core structure, the introduction of substituents or modifications to the chain could create them.

For instance, in a study of 4-oxo-1-phenyl-3,4,6,7-tetrahydro- nih.govacs.orgdiazepino[6,7,1-hi]indoles as PDE4 inhibitors, stereoisomerism was a key consideration in their SAR. cambridgemedchemconsulting.com The biological activity was found to be dependent on the stereochemistry of the molecule. Similarly, in the development of NAAA inhibitors, the stereochemistry of the β-lactone ring was crucial for potent inhibition. nih.gov These examples highlight the importance of controlling and evaluating the stereochemistry of any new analogues of this compound to fully understand their SAR and to potentially develop more selective agents.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of available scientific literature and databases, no specific research or data could be located for the chemical compound "this compound."

Despite targeted searches for mechanistic investigations, enzymatic interactions, and effects on intracellular signaling pathways, there is no public information available that would allow for a scientifically accurate and detailed discussion of this specific compound as outlined in the requested article structure.

Initial searches yielded information on a similarly named but structurally distinct compound, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), highlighting its activities related to reactive oxygen species and cell growth. However, this information is not applicable to "this compound."

Consequently, it is not possible to generate the requested article on the biochemical and cellular interactions of "this compound" due to the absence of foundational research on this molecule in the public domain. The required sections on enzyme inhibition kinetics, binding site characterization, and modulation of signaling pathways such as angiogenesis and oxidative stress cannot be addressed without relevant scientific studies.

There are no data tables or detailed research findings to report for this specific compound.

Mechanistic Investigations of Biochemical and Cellular Interactions of 4 Oxo N,7 Diphenylhept 5 Enamide Non Clinical Focus

Receptor Binding and Ligand-Target Recognition Studies

Comprehensive searches of available scientific literature and databases have yielded no specific information regarding the receptor binding profile or ligand-target recognition of 4-Oxo-N,7-diphenylhept-5-enamide. The following subsections are therefore based on general principles of molecular interactions and highlight the areas where future research would be necessary to elucidate the compound's mechanisms.

Specificity and Affinity for Defined Receptors (e.g., Toll-like receptor 2)

There is currently no published data detailing the specific binding affinity or selectivity of this compound for any defined biological receptors, including Toll-like receptor 2 (TLR2). In silico modeling and in vitro binding assays would be required to determine if this compound interacts with TLR2 or other receptors. Such studies would quantify the dissociation constant (Kd) to measure binding affinity and assess binding to a panel of other receptors to determine its specificity.

Molecular Basis of Ligand-Receptor Complex Formation

The molecular basis for the formation of a complex between this compound and any potential receptor is unknown. Understanding this interaction would necessitate advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, of the compound bound to its target. These studies would reveal the specific amino acid residues involved in the interaction, the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and the conformational changes that may occur in both the ligand and the receptor upon binding.

Metabolic Fate Studies in In Vitro and Non-Human Biological Systems

No studies detailing the metabolic fate of this compound in any in vitro or non-human biological systems have been identified in the public domain. The information presented below is speculative and based on the known metabolic pathways of structurally related compounds.

Identification of Major Metabolites

The identification of metabolites of this compound has not been reported. Hypothetically, its metabolism in systems such as liver microsomes could involve several biotransformation reactions. The table below outlines potential, but currently unconfirmed, metabolites that could be formed.

| Potential Metabolite | Putative Metabolic Reaction |

| 4-Hydroxy-N,7-diphenylhept-5-enamide | Reduction of the ketone group |

| N,7-diphenyl-4-oxoheptanamide | Reduction of the alkene double bond |

| 4-Oxo-N-(4-hydroxyphenyl)-7-phenylhept-5-enamide | Aromatic hydroxylation of the N-phenyl ring |

| 7-(4-hydroxyphenyl)-4-oxo-N-phenylhept-5-enamide | Aromatic hydroxylation of the 7-phenyl ring |

| This compound glucuronide | Glucuronidation at a hydroxylated position |

Note: The above table is purely hypothetical and awaits experimental verification.

Enzymatic Pathways Involved in Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound are unknown. Based on its chemical structure, it is plausible that cytochrome P450 (CYP) enzymes would be involved in oxidative metabolism, such as aromatic hydroxylation. Carbonyl reductases could mediate the reduction of the ketone moiety. Phase II conjugation enzymes, like UDP-glucuronosyltransferases (UGTs), might be involved in the glucuronidation of any hydroxylated metabolites. Definitive identification of these pathways would require in vitro experiments using specific enzyme inhibitors and recombinant human enzymes.

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the compound’s mechanism in oxidation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.